molecular formula C10H11NO2 B1354551 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 10514-70-2

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Katalognummer: B1354551
CAS-Nummer: 10514-70-2
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: LJRUKUQEIHJTEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is a heterocyclic compound . It is a derivative of benzoxazine and serves as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . It has been synthesized by simple esterification reaction of hydroxyl containing benzoxazine (B–OH) with methacryloyl chloride . It has also been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C10H11NO2 . Its molecular weight is 177.20 . The SMILES string representation is CC1©Oc2ccccc2NC1=O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its solid form and its standard molar enthalpy of formation and tautomerization energy of its tautomers has been evaluated by calorimetric and computational methods .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

  • Synthesis and Structural Behavior: 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-ones have been synthesized and structurally characterized, demonstrating stereochemical non-rigidity in certain derivatives, as seen in bis[(2,2-dimethyl-4-oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)methyl] dichlorosilane and -germane. These compounds exhibit interesting stereodynamic behavior in solution, as explored through NMR spectroscopy and X-ray diffraction studies (Negrebetsky et al., 2015).

Biological Activity and Potential Therapeutics

  • Antimicrobial Properties: Compounds derived from 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, such as triazole-functionalized derivatives, have demonstrated significant antimicrobial activities. Molecular docking studies suggest strong interactions with the active site of Staphylococcus aureus, supporting their potential as antimicrobial agents (Bollu et al., 2017).
  • Anticancer Activities: Novel derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one have shown promising anti-cancer properties in vitro against various cell lines, including lung, colorectal adenocarcinoma, and acute myeloid leukemia. The structure-activity relationship within these compounds reveals potential as anti-cancer agents (Rajitha et al., 2011).

Innovative Synthesis Methods

  • Novel Synthetic Pathways: Innovative synthesis methods have been developed for 2H-benzo[b][1,4]oxazin-3(4H)-ones, including a practical synthesis utilizing potassium fluoride-alumina catalyzed N-alkylation, showcasing efficient and selective synthetic routes for these compounds (Yamamoto et al., 1998).
  • One-Pot Synthesis Approaches: Multicomponent, diastereoselective, green synthesis methods have been established for 3,4-dihydro-2H-benzo[b][1,4]oxazine analogues, demonstrating a catalyst-free and environmentally friendly approach with excellent diastereoselectivity (Kushwaha et al., 2020).

Safety and Hazards

“2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one” is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name

2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRUKUQEIHJTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442374
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10514-70-2
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3 g of 2-aminophenol is mixed in 23 ml of toluene with 1.8 g of sodium hydride with the addition of 50 mg of TEBA (triethylbenzylammonium chloride), and 4.4 ml of 2-bromo-2-methylpropionic acid ethyl ester is added drop by drop at ice bath temperature. After 2 hours at room temperature, it is poured onto ice water, extracted with ethyl acetate, washed with brine, the organic phase is dried with magnesium sulfate and concentrated by evaporation. After recrystallization from isopropyl ether, 278 mg of crystals results.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 2-Bromo-N-(2-hydroxy-phenyl)-2-methyl-propionamide (21.8 g, 84.4 mmol) in DMF (85 mL) at 25° C. was added potassium carbonate (23.32 g, 168.99 mmol) and stirred the reaction mixture at 80° C. for 4 h. After TLC reaction mixture was filtered through celite and diluted with ethyl acetate 500 mL and then washed with water (100 mL×3), brine (100 mL), dried over anhydrous sodium sulfate, concentrated to give 2,2-dimethyl-4H-benzo[1,4]oxazin-3-one (12.64 g) as brown solid which was purified by column chromatography to furnish 8.5 g pure compound.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
23.32 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 3
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 4
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 5
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 6
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Customer
Q & A

Q1: How does the 2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one scaffold interact with BRD4 and what are the downstream effects observed in prostate cancer cells?

A1: While the paper does not delve into the specific binding interactions between the this compound derivatives and BRD4, it highlights that these compounds are potent inhibitors of BRD4(1) with nanomolar IC50 values []. This inhibition leads to several downstream effects in prostate cancer cell lines, including:

    Q2: What is known about the pharmacokinetic profile of compound 36 (Y08060) in the context of prostate cancer?

    A2: The research indicates that compound 36 (Y08060) exhibits promising pharmacokinetic properties in preclinical studies []. Notably:

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.